molecular formula C20H22N8 B14114948 2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-

2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-

Cat. No.: B14114948
M. Wt: 374.4 g/mol
InChI Key: VIFGNUZDMKCXBH-LBPRGKRZSA-N
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Description

2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a benzimidazole moiety, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated pyrimidines, benzimidazole derivatives, and pyrazole precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, with temperature and solvent choice playing crucial roles .

Major Products

Scientific Research Applications

2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and pyrazole moieties play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. This interaction can result in therapeutic effects, such as anticancer activity by inhibiting tyrosine kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-Pyrimidinediamine, N2-[(1S)-1-(1H-benzimidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)- apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines .

Properties

Molecular Formula

C20H22N8

Molecular Weight

374.4 g/mol

IUPAC Name

2-N-[(1S)-1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C20H22N8/c1-12(14-5-6-15-17(9-14)23-11-22-15)24-20-21-8-7-18(26-20)25-19-10-16(27-28-19)13-3-2-4-13/h5-13H,2-4H2,1H3,(H,22,23)(H3,21,24,25,26,27,28)/t12-/m0/s1

InChI Key

VIFGNUZDMKCXBH-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)N=CN2)NC3=NC=CC(=N3)NC4=NNC(=C4)C5CCC5

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CN2)NC3=NC=CC(=N3)NC4=NNC(=C4)C5CCC5

Origin of Product

United States

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